Sodium 2-(3-methoxypyridin-2-yl)butanoate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound with the molecular formula C10H12NNaO3 and a molecular weight of 217.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-methoxypyridin-2-yl)butanoate typically involves the reaction of 3-methoxypyridine with butanoic acid in the presence of a sodium base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium 2-(3-methoxypyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-methoxypyridin-2-yl)pentanoate
- Sodium 2-(3-methoxypyridin-2-yl)propanoate
- Sodium 2-(3-methoxypyridin-2-yl)hexanoate
Uniqueness
Sodium 2-(3-methoxypyridin-2-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant pharmacological effects.
- Molecular Formula : C10H12NNaO3
- Molecular Weight : 217.20 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group at the 3-position and a butanoate side chain, which enhances its solubility and bioavailability in aqueous environments.
This compound exhibits its biological effects through interactions with specific molecular targets, potentially acting as an enzyme inhibitor or activator. These interactions influence various biochemical pathways and cellular processes, although the precise mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μM |
Escherichia coli | 32 μM |
Enterococcus faecalis | 8 μM |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation .
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMTUCCMWSXGHG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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